

mass spectrometry analysis of H-Met-Trp-OH.TFA

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Compound of Interest

Compound Name: *H-Met-Trp-OH.TFA*

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An in-depth analysis of the dipeptide H-Met-Trp-OH TFA salt, a compound of interest in various research fields, necessitates precise and reliable analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the identification and characterization of such peptides. This document provides a detailed application note and protocol for the mass spectrometry analysis of H-Met-Trp-OH, addressing the specific challenges and considerations introduced by the trifluoroacetic acid (TFA) counterion.

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of synthetic peptides. It offers comprehensive experimental protocols, data presentation standards, and visual aids to facilitate a thorough understanding of the analytical workflow and potential fragmentation pathways.

Introduction

Methionine-Tryptophan (H-Met-Trp-OH) is a dipeptide composed of methionine and tryptophan amino acids. Synthetic peptides are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent^{[1][2]}. Consequently, the final lyophilized peptide is often obtained as a TFA salt. While beneficial for chromatography, residual TFA can interfere with mass spectrometry analysis by causing ion suppression, thereby reducing sensitivity^{[2][3][4]}.

This application note details a robust LC-MS/MS method for the analysis of **H-Met-Trp-OH.TFA**, providing protocols for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

Experimental Protocols

Materials and Reagents

- Sample: **H-Met-Trp-OH.TFA**
- Solvents:
 - LC-MS grade water
 - LC-MS grade acetonitrile (ACN)
 - Formic acid (FA), 99% purity
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system
 - Mass spectrometer with an electrospray ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)
 - Analytical balance
 - Vortex mixer
 - Centrifuge
 - Autosampler vials

Sample Preparation

- Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of **H-Met-Trp-OH.TFA**. Dissolve it in LC-MS grade water or a suitable buffer to create a stock solution of 1 mg/mL.

- **Working Solution:** From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL by diluting with the initial mobile phase (e.g., 95% Mobile Phase A).
- **Centrifugation:** Centrifuge the working solution at 14,000 rpm for 10 minutes to pellet any insoluble material.
- **Transfer:** Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Method

- **Column:** C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
- **Mobile Phase A:** 0.1% Formic Acid in Water
- **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile[5]
- **Flow Rate:** 0.3 mL/min
- **Column Temperature:** 40 °C
- **Injection Volume:** 5 µL
- **LC Gradient:**

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 15.0 | 5 |

Note on TFA: While the sample is a TFA salt, using formic acid as the mobile phase additive is recommended to avoid the ion suppression effects associated with TFA in the ESI source[2][4].

Formic acid is a volatile additive that provides good protonation for positive ion mode analysis without significantly compromising sensitivity[6].

Mass Spectrometry (MS) Method

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Full MS followed by data-dependent MS/MS (TopN, where N=5)
- Full MS Scan Range: m/z 100-1000
- MS/MS Scan Range: m/z 50-400
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Collision Gas: Argon
- Collision Energy: Ramped from 10-30 eV (to generate a range of fragments)

Data Presentation and Expected Results

Expected Mass and Fragmentation

The primary goal of the MS analysis is to confirm the mass of the dipeptide and to elucidate its structure through fragmentation analysis. The protonated molecular ion $[M+H]^+$ is expected to be the most abundant ion in the full MS scan. Subsequent MS/MS analysis of this precursor ion will yield characteristic fragment ions.

The fragmentation of peptides in a mass spectrometer typically occurs at the peptide bonds, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus)[7].

Table 1: Theoretical Masses of H-Met-Trp-OH and its Primary Fragment Ions

Ion Type	Sequence	Chemical Formula	Monoisotopic Mass (m/z)
Precursor [M+H] ⁺	H-Met-Trp-OH	C ₁₆ H ₂₂ N ₃ O ₃ S ⁺	336.1382
b-ion	b ₁	C ₅ H ₈ NOS ⁺	130.0327
y-ion	y ₁	C ₁₁ H ₁₃ N ₂ O ₂ ⁺	205.0977

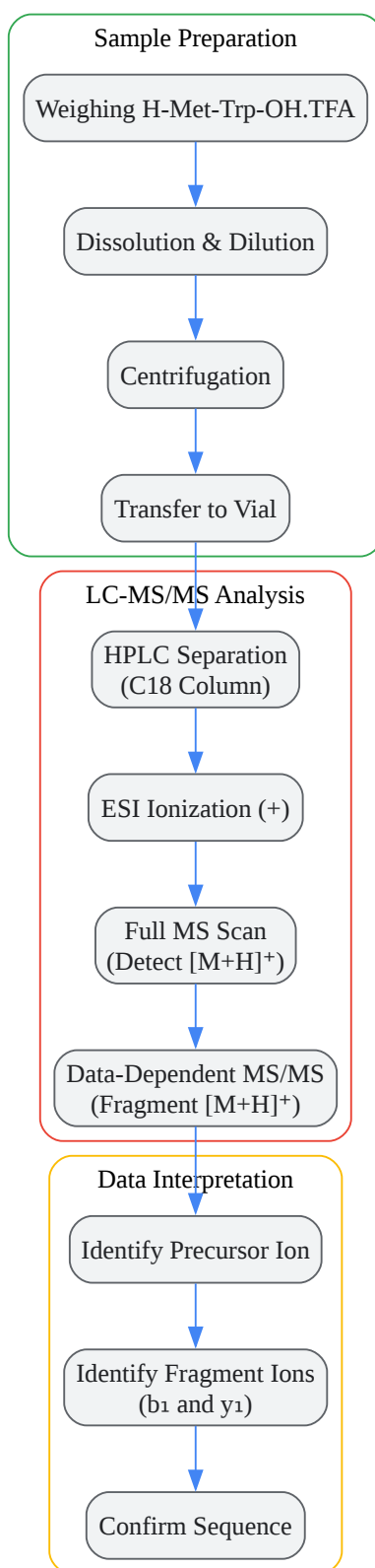
Interpretation of Results

The full scan mass spectrum should show a prominent peak at m/z 336.14, corresponding to the [M+H]⁺ ion of H-Met-Trp-OH. The MS/MS spectrum of this precursor should display major fragment ions at approximately m/z 130.03 (b₁-ion) and m/z 205.10 (y₁-ion). The presence of these fragments confirms the amino acid sequence as Met-Trp.

Visualizations

Experimental Workflow

The overall process from sample handling to data interpretation can be visualized as a streamlined workflow.

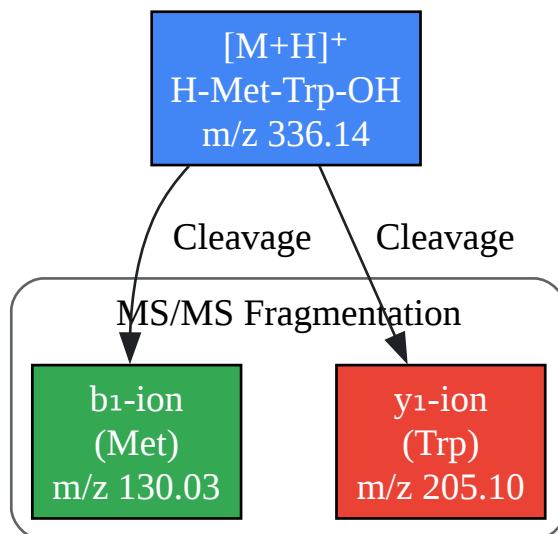


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Caption: Workflow for LC-MS/MS analysis of **H-Met-Trp-OH.TFA**.

Fragmentation Pathway

The fragmentation of the H-Met-Trp-OH peptide primarily occurs at the amide bond.



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Caption: Primary fragmentation pathway of protonated H-Met-Trp-OH.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of **H-Met-Trp-OH.TFA**. By employing a C18 reversed-phase column with a formic acid-based mobile phase, researchers can achieve effective chromatographic separation while minimizing the ion suppression effects of the TFA counterion. The detailed MS/MS fragmentation analysis allows for unambiguous confirmation of the dipeptide's sequence. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in peptide analysis and drug development, ensuring accurate and reproducible results.

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